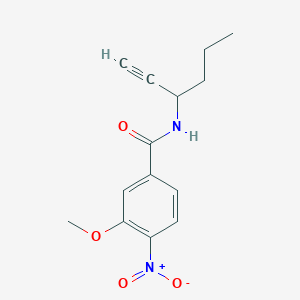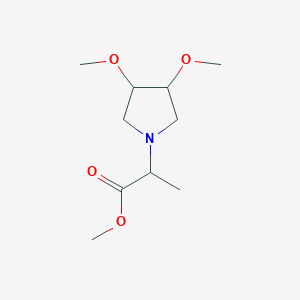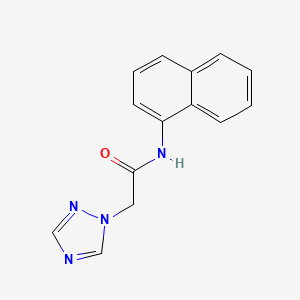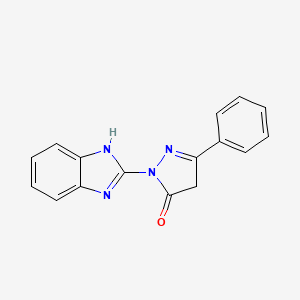![molecular formula C11H14F3NO B6628695 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol](/img/structure/B6628695.png)
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol, also known as DFMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFMA is a member of the family of compounds known as β-adrenergic receptor antagonists, which are commonly used to treat cardiovascular diseases such as hypertension and arrhythmias. In
Mécanisme D'action
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol acts as a β-adrenergic receptor antagonist, which means that it blocks the action of adrenaline and noradrenaline on these receptors. This leads to a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular disease. 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has also been shown to inhibit the activity of several enzymes involved in cancer cell growth, which may explain its anti-cancer effects.
Biochemical and Physiological Effects
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been shown to have several biochemical and physiological effects. In cardiovascular disease, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol can decrease heart rate and blood pressure, which can be beneficial in the treatment of hypertension and arrhythmias. In cancer research, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been shown to inhibit the activity of several enzymes involved in cancer cell growth, which may explain its anti-cancer effects. 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has several advantages for lab experiments, including its ability to inhibit the activity of several enzymes involved in cancer cell growth and its anti-arrhythmic effects in cardiovascular disease. However, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has several limitations, including its potential toxicity and its limited availability.
Orientations Futures
There are several future directions for research on 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration of 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol for its potential therapeutic applications.
Méthodes De Synthèse
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol can be synthesized through a multi-step process that involves the reaction of 3-fluorobenzaldehyde with ethylene glycol and hydrochloric acid to form 2,2-difluoroethyl-3-fluorobenzyl ether. The resulting compound is then reacted with methylamine to form 2-[2,2-difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol.
Applications De Recherche Scientifique
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been studied for its potential therapeutic applications in several areas, including cancer research, neurobiology, and cardiovascular disease. In cancer research, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer. In neurobiology, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular disease, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been shown to have anti-arrhythmic effects and may be useful in the treatment of atrial fibrillation.
Propriétés
IUPAC Name |
2-[2,2-difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-10-3-1-2-9(6-10)7-15(4-5-16)8-11(13)14/h1-3,6,11,16H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMDBZXUEXIYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN(CCO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6628614.png)
![2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol](/img/structure/B6628622.png)



![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid](/img/structure/B6628648.png)
![2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6628657.png)
![1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B6628661.png)





![N-[(1-methylbenzimidazol-2-yl)methyl]thiolan-3-amine](/img/structure/B6628714.png)